![molecular formula C18H22N4O3 B2856776 (4-(6-乙氧基哒嗪-3-基)哌嗪-1-基)(4-甲氧基苯基)甲酮 CAS No. 953172-97-9](/img/structure/B2856776.png)
(4-(6-乙氧基哒嗪-3-基)哌嗪-1-基)(4-甲氧基苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The synthesis involved intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Molecular Structure Analysis
The molecular structure of “(4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl)(4-methoxyphenyl)methanone” is complex, with several functional groups. These include an ethoxy group, a pyridazinyl group, a piperazinyl group, and a methoxyphenyl group. The exact structure would need to be confirmed by techniques such as 1H-NMR, 13C-NMR, and ESI-HRMS .科学研究应用
抗菌活性
该化合物在抗菌应用中显示出潜力。研究表明,类似的化合物,例如衍生自 2-氨基取代苯并噻唑和 2-氯吡啶-3-羧酸的化合物,已被用于制备对细菌和真菌表现出可变且适度活性的衍生物 (帕特尔、阿格拉瓦特和谢赫,2011)。
光谱表征和晶体结构
该化合物的类似物已对其光谱表征和晶体结构进行了研究。例如,4-(2-甲氧基苯基)哌嗪-1-碳二硫酸酯(一种密切相关的化合物)的氯二有机锡 (IV) 配合物已被合成和表征,揭示了围绕中心 Sn 原子的扭曲三角双锥几何 (ZIA-UR-REHMAN 等人,2008)。
抗癌和抗结核研究
与 (4-(6-乙氧基哒嗪-3-基)哌嗪-1-基)(4-甲氧基苯基)甲酮 相似的化合物已被合成并测试其抗癌和抗结核活性。例如,1-(4-氯苯基)环丙基(哌嗪-1-基)甲酮的衍生物在这些领域表现出显着的活性 (马利卡朱纳、帕德马沙利和桑迪普,2014)。
治疗肥胖的潜力
对具有相似结构的 2-(3-氯苄氧基)-6-(哌嗪基)吡嗪的研究表明其作为 5-HT2C 激动剂的有效性,表现出剂量依赖性的食物摄入抑制和体重减轻,表明在治疗肥胖中具有潜在应用 (卡尔古特卡等人,2007)。
选择性雌激素受体调节剂
具有相似结构的化合物已被研究其作为选择性雌激素受体调节剂 (SERM) 的作用。例如,雷洛昔芬类似物显示雌激素拮抗效力显着增加,表明在治疗乳腺癌等疾病中具有潜在用途 (帕尔科维茨等人,1997)。
未来方向
The future directions for research on “(4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl)(4-methoxyphenyl)methanone” could include further exploration of its potential applications in various fields. Additionally, more studies could be conducted to evaluate its biological activity and potential use in the treatment of diseases .
属性
IUPAC Name |
[4-(6-ethoxypyridazin-3-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-3-25-17-9-8-16(19-20-17)21-10-12-22(13-11-21)18(23)14-4-6-15(24-2)7-5-14/h4-9H,3,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUADBSICZDTERD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl)(4-methoxyphenyl)methanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。